molecular formula C21H19N3O4S B2436574 Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-82-5

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2436574
CAS No.: 338965-82-5
M. Wt: 409.46
InChI Key: KKDVTHLUDJFDDM-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS No. 916484-16-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of 409.46 g/mol. The structure features a triazine ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives containing triazine structures possess significant antimicrobial properties. For instance, related compounds have demonstrated moderate to excellent activity against various bacterial strains .
  • Antitumor Activity : The compound's structural characteristics suggest potential antitumor effects. Research on similar triazine derivatives has indicated their effectiveness as inhibitors of tumor cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazine derivatives found that those with similar structural motifs to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities of selected compounds:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl TriazinePseudomonas aeruginosa20

Antitumor Activity

In another study focusing on the antitumor potential of triazine derivatives, the compound was evaluated for its effects on cell viability in human cancer cell lines. The results are presented in Table 2:

CompoundCell LineIC50 (µM)
Ethyl TriazineMCF-712.5
Ethyl TriazineA54915.0
Control DrugDoxorubicin8.0

The IC50 values indicate that this compound has promising antitumor activity, although further optimization and testing are necessary.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes or pathways involved in microbial growth or tumor cell proliferation. Specific pathways targeted by similar compounds include:

  • Inhibition of DNA Synthesis : Many triazine derivatives interfere with DNA replication in bacteria and cancer cells.
  • Apoptosis Induction : Some studies have shown that these compounds can trigger apoptotic pathways in tumor cells.

Properties

IUPAC Name

ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-4-28-21(26)17-19(29-16-8-6-5-7-15(16)20(25)27-3)22-18(24-23-17)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDVTHLUDJFDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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